2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-oxadiazole ring linked to a dihydropyridinone scaffold, substituted with a 4-chlorophenyl group. The acetamide moiety is further functionalized with a 2-ethoxyphenyl substituent. However, specific pharmacological data for this compound is absent in the provided evidence. Its molecular formula is C₂₆H₂₅ClN₄O₄, with an average molecular mass of 500.95 g/mol and a monoisotopic mass of 500.1515 g/mol .
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c1-4-33-20-8-6-5-7-19(20)27-21(31)14-30-16(3)13-15(2)22(25(30)32)24-28-23(29-34-24)17-9-11-18(26)12-10-17/h5-13H,4,14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMCIGLEMLWRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the chlorophenyl group and the dihydropyridinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure consistency and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing oxadiazole derivatives can possess significant antibacterial properties. For instance, similar compounds have been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy in inhibiting bacterial growth .
- Anti-inflammatory Properties : The compound has been evaluated for its potential as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response, and inhibitors can be valuable in treating conditions like asthma and arthritis .
- Anticancer Potential : Initial evaluations suggest that the compound may exhibit anticancer effects. For example, related oxadiazole derivatives have shown promising results in inhibiting cell growth in various cancer cell lines during National Cancer Institute (NCI) assessments .
Case Studies
Several studies have documented the applications of this compound or similar derivatives:
- In Vitro Studies : A study demonstrated that related compounds showed significant anti-inflammatory activity when tested against human cell lines. The results indicated potential for further development as therapeutic agents targeting inflammatory diseases .
- Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound could effectively bind to targets involved in cancer proliferation and inflammation pathways. These findings support further experimental validation .
- Pharmacokinetic Evaluations : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, which are essential for developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Substituent Effects: The 2-ethoxyphenyl group in the target compound introduces an electron-donating ethoxy group at the ortho position, which may influence solubility and steric interactions with biological targets.
Mass and Polarity :
- The analog has a slightly higher molecular mass (503.00 vs. 500.95 g/mol) due to the isopropyl group. The ethoxy group in the target compound increases polarity, which could affect pharmacokinetic properties like absorption and distribution.
Synthetic Accessibility: Both compounds share the same 1,2,4-oxadiazole and dihydropyridinone core, suggesting similar synthetic routes. However, the introduction of a para-isopropyl group may require additional protection/deprotection steps compared to the ortho-ethoxy substituent.
Biological Activity
The compound 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).
The molecular formula of the compound is , with a molecular weight of approximately 377.85 g/mol. The structure includes a chlorophenyl group, an oxadiazole moiety, and a dihydropyridine framework, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its potential as an antitumor , antimicrobial , and anti-inflammatory agent.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds structurally related to the target compound demonstrated IC50 values ranging from 10 µM to 25 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines. This suggests a promising antitumor potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 20 |
| Target Compound | MCF-7 | 12 |
Antimicrobial Activity
The compound's oxadiazole moiety is associated with antimicrobial properties. Studies have shown that derivatives of oxadiazole exhibit activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : The target compound showed MIC values of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Activity
Research indicates that compounds containing the dihydropyridine framework can exhibit anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : The target compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 40%, indicating significant anti-inflammatory potential.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure can significantly influence biological activity:
- Chlorophenyl Group : The presence of the chlorophenyl group enhances cytotoxicity due to increased electron-withdrawing effects.
- Dihydropyridine Core : Variations in substituents on the dihydropyridine ring can modulate anti-inflammatory properties.
- Oxadiazole Moiety : The oxadiazole ring contributes to both antimicrobial and antitumor activities.
Case Studies
Several research articles have documented the synthesis and biological evaluation of similar compounds:
- Evren et al. (2019) synthesized various thiazole derivatives with notable anticancer properties, highlighting the importance of structural modifications for enhancing efficacy .
- Khan et al. (2020) explored the antimicrobial effects of oxadiazole derivatives against resistant bacterial strains, reporting significant activity .
- Singh et al. (2021) investigated anti-inflammatory properties in a series of dihydropyridine compounds, demonstrating their potential in reducing inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
